molecular formula C4H6O4S B077600 1,1-dioxothietane-3-carboxylic acid CAS No. 13129-21-0

1,1-dioxothietane-3-carboxylic acid

Cat. No.: B077600
CAS No.: 13129-21-0
M. Wt: 150.16 g/mol
InChI Key: YRWVDUXZQYVBJF-UHFFFAOYSA-N
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Description

1,1-dioxothietane-3-carboxylic acid is a useful research compound. Its molecular formula is C4H6O4S and its molecular weight is 150.16 g/mol. The purity is usually 95%.
The exact mass of the compound Thietane-3-carboxylic acid 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CO2 Utilization and Conversion Processes

The conversion of carbon dioxide (CO2) into valuable chemicals is a significant area of research, contributing to the utilization of CO2 as an alternative carbon source for the chemical supply chain. CO2 can be converted into various value-added chemicals through carboxylation and reduction reactions, utilizing carbon dioxide from petrochemical plants and power plants. This approach not only offers a method to fix CO2 but also aligns with sustainability by potentially using CO2 as a raw material in the chemical industry. Carboxylation reactions are direct applications for CO2 conversion, aiming to produce compounds like ethylene and acrylic acid in addition to polymers, provided there is a sufficient supply of non-fossil energy sources like solar power (Alper & Orhan, 2017).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as those derived from thietane-3-carboxylic acid 1,1-dioxide, are explored for their role as biorenewable chemicals and their impact on microbial fermentation processes. These acids are precursors for industrial chemicals but can inhibit microbial growth at concentrations below desired yields. Understanding the metabolic engineering strategies to increase microbial robustness against carboxylic acid inhibition is crucial for improving the production of biorenewable fuels and chemicals (Jarboe, Royce, & Liu, 2013).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research into the environmental degradation of polyfluoroalkyl chemicals, potentially including derivatives of thietane-3-carboxylic acid 1,1-dioxide, focuses on microbial pathways that convert these substances into perfluoroalkyl carboxylic and sulfonic acids. This area highlights the importance of understanding microbial degradation mechanisms to assess the environmental fate and effects of these chemicals and their precursors (Liu & Avendaño, 2013).

Antioxidant and Anti-inflammatory Agents

The synthesis and evaluation of benzofused thiazole derivatives, potentially related to thietane-3-carboxylic acid 1,1-dioxide, for their antioxidant and anti-inflammatory activities highlight the therapeutic potential of these compounds. Such research underscores the importance of developing new agents for treating inflammation and oxidative stress-related conditions (Raut et al., 2020).

Mechanism of Action

The mechanism of action of 3-substituted thietane-1,1-dioxides, such as Thietane-3-carboxylic acid 1,1-dioxide, is thought to involve stimulation of serotonergic 5HT1A-receptors and/or blockade of 5HT2A/2C-receptors and/or α2-adrenergic receptors . Dopaminergic and cholinergic receptors may also be involved .

Safety and Hazards

The safety information for Thietane-3-carboxylic acid 1,1-dioxide includes several hazard statements: H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The compound is typically marked with an exclamation mark pictogram and the signal word "Warning" .

Properties

IUPAC Name

1,1-dioxothietane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4S/c5-4(6)3-1-9(7,8)2-3/h3H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWVDUXZQYVBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13129-21-0
Record name 3-Thietanecarboxylic acid, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13129-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-dioxo-1lambda6-thietane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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